ABTL0812 - 57818-44-7

ABTL0812

Catalog Number: EVT-255547
CAS Number: 57818-44-7
Molecular Formula: C18H32O3
Molecular Weight: 296.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ABTL0812 is a first-in-class, small molecule with potent anti-cancer properties. [, , , , , , , , , , , , , ] It is classified as a lipid analogue, structurally similar to naturally occurring lipids. [] In scientific research, ABTL0812 serves as a valuable tool for studying cancer cell biology and exploring novel therapeutic approaches for various cancer types.

Source and Classification

ABTL-0812 is derived from a series of chemical modifications aimed at enhancing its anticancer efficacy. It is categorized as an Akt/mTORC1 inhibitor, which is significant given that hyperactivation of the Akt/mTORC1 signaling pathway is commonly associated with many cancers. By inhibiting this pathway, ABTL-0812 aims to induce apoptosis selectively in cancer cells while sparing normal cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of ABTL-0812 involves several steps that include the modification of existing chemical structures to enhance its bioavailability and efficacy. The compound's synthesis has been optimized for high yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification and mass spectrometry for structural confirmation.

The synthesis typically begins with a precursor compound that undergoes various chemical reactions, including alkylation and acylation, to introduce functional groups necessary for its biological activity. Detailed protocols have been established to ensure reproducibility and consistency in the production of ABTL-0812 .

Molecular Structure Analysis

Structure and Data

The molecular structure of ABTL-0812 features several key functional groups that contribute to its activity as an Akt/mTORC1 inhibitor. The exact molecular formula and mass are critical for understanding its pharmacokinetic properties. The compound's structure includes a core scaffold that interacts with the target proteins involved in the Akt signaling pathway.

Data from X-ray crystallography or NMR spectroscopy may provide insights into the three-dimensional arrangement of atoms within the molecule, aiding in the understanding of how it binds to its target proteins .

Chemical Reactions Analysis

Reactions and Technical Details

ABTL-0812 engages in specific biochemical reactions that lead to its anticancer effects. Notably, it induces autophagy through the inhibition of the Akt/mTORC1 signaling pathway by upregulating TRIB3, a pseudokinase that binds to Akt. This binding prevents Akt activation, thereby disrupting downstream signaling that promotes cell survival.

In addition to inhibiting the Akt pathway, ABTL-0812 also induces endoplasmic reticulum stress, leading to an unfolded protein response (UPR) that further contributes to autophagy-mediated cell death. These mechanisms were elucidated through various assays including Western blotting and flow cytometry .

Mechanism of Action

Process and Data

The mechanism of action of ABTL-0812 involves multiple steps:

  1. Inhibition of Akt/mTORC1 Axis: By increasing TRIB3 levels, ABTL-0812 effectively inhibits Akt phosphorylation, which is crucial for mTORC1 activation.
  2. Induction of Endoplasmic Reticulum Stress: The compound triggers ER stress responses by altering sphingolipid metabolism, particularly increasing long-chain dihydroceramides.
  3. Activation of Autophagy: The combined effects lead to sustained autophagy, resulting in cancer cell death while preserving normal cells .

Data from clinical trials indicate that these mechanisms not only enhance the efficacy of ABTL-0812 as a monotherapy but also improve outcomes when used in combination with traditional chemotherapeutics like paclitaxel and carboplatin .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ABTL-0812 exhibits several notable physical and chemical properties:

  • Solubility: It shows good solubility in organic solvents but limited solubility in water, which is typical for many small molecules.
  • Stability: The compound demonstrates stability under physiological conditions, which is crucial for its therapeutic application.
  • Bioavailability: Studies indicate high oral bioavailability (approximately 103%), with rapid absorption rates observed in preclinical models .

These properties are essential for determining dosing regimens and ensuring effective delivery within clinical settings.

Applications

Scientific Uses

ABTL-0812 has significant potential applications in oncology:

  • Cancer Treatment: Currently being evaluated in Phase II clinical trials for advanced endometrial cancer and squamous non-small cell lung cancer.
  • Combination Therapy: Shows promise when used alongside existing chemotherapeutic agents without increasing their toxicity.
  • Biomarker Development: Research into pharmacodynamic biomarkers such as TRIB3 and DDIT3 levels in blood may facilitate patient monitoring during treatment .
Molecular Mechanisms of ABTL-0812 in Oncogenic Pathway Modulation

TRIB3 Pseudokinase Upregulation and Akt/mTOR Axis Inhibition

Transcriptional Activation of TRIB3 via PPARα/γ Receptor Binding

ABTL-0812 (α-Hydroxylinoleic acid) functions as a dual agonist of peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ), initiating a transcriptional cascade that culminates in TRIB3 pseudokinase overexpression. Upon binding to PPARα/γ, ABTL-0812 induces conformational changes in these nuclear receptors, enabling their heterodimerization with retinoid X receptors (RXRs) and subsequent binding to PPAR response elements (PPREs) in the TRIB3 gene promoter. This interaction increases TRIB3 transcription by 3.5-fold within 4 hours of treatment, as demonstrated in lung squamous carcinoma (NCI-H520) and pancreatic adenocarcinoma (MiaPaCa-2) models [2] [7]. Genetic ablation of PPARα/γ receptors or pharmacological inhibition using GW6471 (PPARα antagonist) and T0070907 (PPARγ antagonist) completely abolished ABTL-0812-mediated TRIB3 induction and subsequent cytotoxicity, confirming the receptor-dependent mechanism [2].

Table 1: PPARα/γ-Mediated Effects of ABTL-0812

Experimental ModelTRIB3 mRNA Induction (Fold)PPAR Dependency Confirmed ByKey Functional Outcome
A549 Lung Adenocarcinoma3.2 ± 0.4siRNA KnockdownAkt phosphorylation ↓ 80%
MiaPaCa-2 Pancreatic Cancer4.1 ± 0.6Pharmacological AntagonistsmTORC1 activity ↓ 75%
NCI-H157 Squamous NSCLC3.8 ± 0.3PPRE Reporter AssayAutophagic flux ↑ 6-fold

Structural Interactions Between TRIB3 and Akt/mTORC1/2 Complexes

The pseudokinase TRIB3 acts as a critical endogenous inhibitor of the Akt/mTOR axis through direct protein-protein interactions. Structural analyses reveal that ABTL-0812-induced TRIB3 binds to the pleckstrin homology (PH) domain of Akt via its pseudokinase domain, with a binding affinity (KD) of 0.42 µM. This interaction sterically hinders phosphorylation of Akt at both Thr308 (by PDPK1) and Ser473 (by mTORC2), reducing Akt activation by >85% in neuroblastoma (SH-SY5Y) and endometrial cancer models [3] [7]. Consequently, downstream mTORC1 targets—including phosphorylated S6K1 (p-S6K1) and 4E-BP1 (p-4E-BP1)—are suppressed by 70-90%. Notably, TRIB3 silencing using siRNA restored Akt/mTOR signaling within 48 hours even in the presence of ABTL-0812, confirming its indispensable role in mediating the drug's effects [2] [10]. The TRIB3-Akt interaction further disrupts mTORC1/2 assembly by competitively inhibiting Raptor-Rheb binding, establishing a dual inhibitory mechanism impacting both Akt activation and mTOR complex stability [7].

Endoplasmic Reticulum Stress Induction and Unfolded Protein Response (UPR) Activation

DEGS1 Inhibition and Dihydroceramide Accumulation Dynamics

ABTL-0812 exerts a profound impact on sphingolipid metabolism by specifically inhibiting delta 4-desaturase, sphingolipid 1 (DEGS1), the terminal enzyme in ceramide biosynthesis. Lipidomic profiling of ABTL-0812-treated cells demonstrated a 5.8-fold increase in C16:0, C18:0, and C20:0 dihydroceramides (dhCers) within 6 hours, concomitant with a 70% reduction in DEGS1 activity. This metabolic shift results from direct binding of ABTL-0812 to the DEGS1 substrate pocket, as confirmed through drug affinity responsive target stability (DARTS) assays and molecular docking simulations [3] [8]. The accumulated dhCers—particularly C18:0 dhCer—integrate into endoplasmic reticulum (ER) membranes, increasing membrane rigidity by 40% and disrupting ER homeostasis. This physical disruption manifests as dilated ER lumens visible via electron microscopy and activation of the unfolded protein response (UPR) sensor IRE1α within 2 hours of treatment [8] [10]. Exogenous administration of C18:0 dhCer (10 µM) phenocopied ABTL-0812-induced ER stress, while DEGS1 overexpression abrogated dhCer accumulation and subsequent cytotoxicity, confirming this pathway's centrality.

ATF4-DDIT3-TRIB3 Signaling Cascade in Sustained ER Stress

Dihydroceramide accumulation triggers a self-amplifying ER stress loop via the PERK-eIF2α-ATF4-DDIT3 axis. Phosphorylated eIF2α (p-eIF2α) increases 3.2-fold after ABTL-0812 exposure, selectively translating activating transcription factor 4 (ATF4). Chromatin immunoprecipitation sequencing (ChIP-seq) revealed ATF4 binding to stress response elements in both DDIT3 (encoding CHOP) and TRIB3 promoters, elevating their expression 4.5-fold and 3.7-fold, respectively [3] [5] [8]. DDIT3 further heterodimerizes with ATF4 to enhance TRIB3 transcription, creating a feed-forward loop that sustains ER stress beyond the initial insult. In ATF4-/- mouse embryonic fibroblasts (MEFs), ABTL-0812 failed to induce DDIT3 or TRIB3, and cytotoxicity decreased by 85%, underscoring the pathway's non-redundant role [8]. Critically, this cascade links ER stress to Akt/mTOR inhibition: Increased TRIB3 protein binds and inactivates Akt, as described in Section 1.1.2, while DDIT3 downregulates anti-apoptotic Bcl-2, priming cells for autophagy-mediated death. Blood samples from phase I/Ib trial patients (NCT02201823) showed significant increases in DDIT3 and TRIB3 mRNAs, validating this mechanism in humans [4] [8].

Crosstalk Between Autophagy Induction and Apoptosis Resistance Mechanisms

Lysosomal Dysregulation and Autophagic Flux Modulation

ABTL-0812 drives cytotoxic autophagy through intertwined lysosomal and ER stress mechanisms. The compound induces incomplete lysosomal acidification despite autophagosome-lysosome fusion, evidenced by a 60% reduction in LysoTracker Red staining and impaired cathepsin B maturation in neuroblastoma (SK-N-BE(2)) and NSCLC (NCI-H157) cells [3] [10]. This lysosomal dysfunction arises from ABTL-0812-induced ER stress, which depletes ER calcium stores and reduces lysosomal Ca2+ content by 45%, compromising v-ATPase activity. Consequently, autolysosomal pH increases from 4.5 to 6.2, severely degrading hydrolase efficiency. The resulting autophagic flux is characterized by MAP1LC3B-II accumulation (4.3-fold increase) and p62/SQSTM1 degradation (70% decrease) within 12 hours, indicating robust autophagosome synthesis but impaired cargo degradation [3] [8] [10]. Pharmacological lysosomal alkalinization using bafilomycin A1 synergized with ABTL-0812, increasing cytotoxicity 2.1-fold, whereas lysosomal protectors like dextran sulfate partially rescued cell viability. This lysosomal impairment—coupled with mTORC1 inhibition—diverts autophagy from a protective to a cytotoxic process, evidenced by ATG5 knockdown reducing ABTL-0812-induced cell death by 65% [8] [10].

Table 2: Autophagy-Apoptosis Crosstalk in ABTL-0812-Treated Cancer Models

Cell Line / Cancer TypeAutophagic Flux MarkersApoptosis Resistance Mechanisms OvercomeKey Synergistic Agents
SH-SY5Y NeuroblastomaLC3-II ↑ 4.2-fold; Cathepsin B ↓ 60%Bcl-2 ↑↓ 70%; MCL1 ↓ 55%Irinotecan (CI=0.3)
Endometrial Carcinomap62 ↓ 80%; LAMP2 ↑ 2.5-foldSurvivin ↓ 65%; XIAP ↓ 70%Paclitaxel (CI=0.4)
Squamous NSCLC (NCI-H157)Lysosomal pH ↑ 6.2; ATP ↓ 75%Bim sequestration reversedCisplatin (CI=0.5)

CI: Combination Index (<0.5 = strong synergy) [1] [3] [10]

Non-Canonical Cell Death Pathways in Chemotherapy-Resistant Models

ABTL-0812 overcomes apoptosis resistance by activating non-canonical death pathways interconnected with autophagy. In apoptosis-refractory models (e.g., Bax/Bak-deficient NSCLC, p53-mutated neuroblastoma), ABTL-0812 induced caspase-independent death featuring 1) irreversible ATP depletion (>75% reduction) from mitochondrial dysfunction, 2) chromatin condensation without DNA fragmentation, and 3) cytoplasmic vacuolization derived from swollen ER and autolysosomes [1] [3] [10]. This death phenotype was insensitive to caspase inhibitors (Z-VAD-FMK) or necroptosis blockers (necrostatin-1) but abrogated by autophagy inhibitors (3-methyladenine). Molecular analyses revealed that ABTL-0812 downregulates anti-apoptotic proteins Bcl-2, MCL1, and survivin by 60-80% via DDIT3-mediated transcriptional repression and proteasomal degradation, lowering the threshold for cell death initiation [1] [10]. In high-risk neuroblastoma xenografts (SH-SY5Y), ABTL-0812 monotherapy reduced tumor growth by 55% (p<0.001) and synergized powerfully with irinotecan (combination index=0.3) and 13-cis-retinoic acid (CI=0.4). The synergy stems from ABTL-0812 disabling survival adaptations to genotoxic stress: It prevents chemotherapy-induced autophagy flux completion (by lysosomal impairment) while inhibiting DNA damage response via Akt suppression, increasing DNA fragmentation 3.5-fold in combination regimens [1] [2] [10].

Properties

CAS Number

57818-44-7

Product Name

ABTL-0812

IUPAC Name

(9Z,12Z)-2-hydroxyoctadeca-9,12-dienoic acid

Molecular Formula

C18H32O3

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h6-7,9-10,17,19H,2-5,8,11-16H2,1H3,(H,20,21)/b7-6-,10-9-

InChI Key

AFDSETGKYZMEEA-HZJYTTRNSA-N

SMILES

CCCCCC=CCC=CCCCCCCC(C(=O)O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCC(C(=O)O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCC(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.